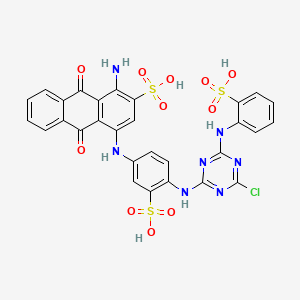
Zoledronic acid hydrate
描述
Zoledronic acid hydrate, also known as zoledronate, is a bisphosphonate bone resorption inhibitor . It inhibits farnesyl diphosphate (FPP) synthase, which results in downstream inhibition of osteoclast activity and reduced bone resorption and turnover .
Synthesis Analysis
Zoledronic acid is successfully separated from its related substances, including remaining imidazol-1-yiacetic acid in the synthesis of zoledronic acid and other possible impurities of oxidation and decomposition .Molecular Structure Analysis
Zoledronic acid has a high affinity for hydroxyapatite (Ki = 3.5 μM), which allows it to bind directly to mineralized bone .Chemical Reactions Analysis
Zoledronic acid has been associated with changes in urinalysis, including grade 1 proteinuria and protein to creatinine ratio of 7.5 .Physical And Chemical Properties Analysis
Zoledronic acid is a white crystalline powder . More detailed physical and chemical properties can be found in the Certificate of Analysis .科学研究应用
Dental Implant Osseointegration
Zoledronic acid has been observed to increase osseointegration in dental implants. Research suggests that local application of zoledronic acid may enhance bone implant connection, particularly with roughened surface implants like RBM and SLA, compared to machined surface implants .
Osteosarcoma Treatment
A novel treatment approach for osteosarcoma involves the local and sustainable delivery of Zoledronic acid to the target region. This method addresses the challenge of Zoledronic acid’s high binding affinity to bone minerals, aiming to inhibit tumor proliferation .
Breast Cancer Therapy
Combination therapy with Zoledronic acid and exemestane has shown improvements in clinical efficacy, immune function, bone metabolism, and quality of life for hormone receptor-positive breast cancer patients. It also helps regulate sex hormones and is considered safe .
Osteoporosis Prevention and Treatment
Zoledronic acid is used to treat and prevent multiple forms of osteoporosis. It is a bisphosphonate that helps in maintaining bone density and reducing the risk of fractures in individuals with osteoporosis .
Hypercalcemia of Malignancy
This condition is associated with elevated calcium levels due to cancer. Zoledronic acid is effective in treating malignancy-associated hypercalcemia by inhibiting bone resorption .
Bone Metastases from Solid Tumors
Patients with solid tumors that have metastasized to the bones can benefit from Zoledronic acid treatment. It helps in managing bone pain and preventing skeletal-related events like fractures .
Paget’s Disease Management
Paget’s disease causes bones to grow larger and weaker than normal. Zoledronic acid is used to help regulate bone remodeling processes in patients with this condition .
Immunotherapy for Hepatocellular Carcinoma
Research indicates that Zoledronic acid may enhance the anti-tumor effect of immunotherapy in hepatocellular carcinoma (HCC). Studies are exploring its underlying mechanisms and potential synergistic effects with PD-1 inhibitors .
Each application showcases the versatility of Zoledronic acid hydrate in various scientific research fields, offering promising avenues for therapeutic interventions.
Effects of the Application Local Zoledronic Acid On Different Dental… Zoledronic Acid-Loaded β-TCP Inhibits Tumor Proliferation and… Effects of zoledronic acid and exemestane combination therapy on immune… Zoledronic acid: Uses, Interactions, Mechanism of Action | DrugBank Online Mechanism exploration of Zoledronic acid combined with PD-1… - Springer
作用机制
Target of Action
Zoledronic acid hydrate, also known as zoledronate, primarily targets osteoclasts , which are cells responsible for bone resorption . It also inhibits farnesyl diphosphate (FPP) synthase , a key enzyme in the mevalonate pathway .
Mode of Action
Zoledronic acid is a bisphosphonate that inhibits bone resorption via actions on osteoclasts or on osteoclast precursors . It inhibits osteoclastic activity and skeletal calcium release induced by tumors . It decreases serum calcium and phosphorus, and increases their elimination .
Biochemical Pathways
Zoledronic acid affects several biochemical pathways. It inhibits the differentiation of osteoclasts via suppressing the receptor activator of nuclear factor κB ligand (RANKL)/receptor activator of nuclear factor κB (RANK) pathway . It also affects the non-canonical Wnt/Ca2+/calmodulin dependent protein kinase II (CaMKII) pathway . Furthermore, it induces apoptosis of osteoclasts through inhibiting farnesyl pyrophosphate synthase (FPPS)-mediated mevalonate pathway , and activation of reactive oxygen species (ROS)-induced pathway .
Pharmacokinetics
Zoledronic acid is given by injection into a vein . The elimination half-life is 146 hours, and it is partially excreted by the kidneys .
Result of Action
The principal pharmacologic action of zoledronic acid is the inhibition of bone resorption . It is used to prevent bone fractures in patients with cancers such as multiple myeloma and prostate cancer, as well as for treating osteoporosis . It can also be used to treat hypercalcemia of malignancy and can be helpful for treating pain from bone metastases .
Action Environment
Zoledronic acid acts primarily on bone . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .
安全和危害
未来方向
Zoledronic acid has shown promise in cancer research, inhibiting proliferation, angiogenesis, and adhesion to bone in several cancer cell lines . It has also been found to inhibit breast and prostate carcinoma cell invasion in vitro . A major advantage of zoledronic acid is that intravenous zoledronic acid often guarantees a therapeutic effect for up to 1 year after infusion .
属性
IUPAC Name |
(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXFIVRTGHOMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168029 | |
| Record name | Zoledronic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zoledronic acid hydrate | |
CAS RN |
165800-06-6 | |
| Record name | Zoledronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoledronic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOLEDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XC1PAD3KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Zoledronic acid hydrate in treating bone metastases?
A1: Zoledronic acid hydrate is a potent bisphosphonate that inhibits bone resorption. [, , ] It achieves this by targeting farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway crucial for the production of isoprenoid lipids. [] These lipids are essential for the prenylation of small GTPases, proteins involved in osteoclast function. By inhibiting FPPS, zoledronic acid disrupts osteoclast activity, thereby reducing bone resorption and helping to manage bone metastases. [, , ]
Q2: What is the chemical structure and formula of Zoledronic acid hydrate?
A2: Zoledronic acid hydrate is a hydrated phosphonic acid derivative. Its molecular formula is C5H10N2O7P2 • H2O. [] Unfortunately, the provided abstracts do not include specific spectroscopic data for Zoledronic acid hydrate.
Q3: How effective is Zoledronic acid hydrate in preventing skeletal-related events (SREs) in cancer patients with bone metastases?
A3: Studies suggest that administering Zoledronic acid hydrate every 12 weeks is as effective as administering it every 4 weeks in preventing SREs. [] This de-escalation strategy also appears to reduce adverse events, particularly renal dysfunction. []
Q4: Can Zoledronic acid hydrate be used alongside other cancer treatments, like radiotherapy?
A4: Yes, research suggests that combining Zoledronic acid hydrate with palliative radiotherapy can be a well-tolerated and promising treatment for reducing SREs in patients with bone metastases from renal cell carcinoma. [, ]
Q5: Are there any alternative treatments for bone metastases, especially if Zoledronic acid hydrate is ineffective?
A5: Denosumab, a monoclonal antibody that inhibits the RANK ligand, has shown potential as an alternative treatment for bone metastasis in cases where Zoledronic acid hydrate administration is ineffective. [] One case study described a patient with squamous cell lung carcinoma and bone metastasis experiencing significant pain reduction and improved mobility after switching from Zoledronic acid hydrate to Denosumab. []
Q6: Are there any known long-term effects or complications associated with Zoledronic acid hydrate use?
A6: While not detailed in the provided research, one study mentioned that long-term administration of bisphosphonates, including Zoledronic acid hydrate, has been linked to osteonecrosis of the jaw (ONJ). [] This serious condition involves exposed bone in the jaw that doesn't heal properly.
Q7: What are the typical administration routes and dosages of Zoledronic acid hydrate?
A7: Zoledronic acid hydrate is typically administered intravenously. [] Dosages can vary depending on the patient's condition and treatment goals. It's crucial to consult the specific medication guidelines and consult with a healthcare professional for personalized information.
Q8: Are there any specific biomarkers used to monitor the effectiveness of Zoledronic acid hydrate therapy?
A8: Research highlights the use of bone turnover markers, like serum alkaline phosphatase (ALP), to monitor treatment response and disease progression in patients with bone metastases receiving Zoledronic acid hydrate. [, ] Elevated ALP levels can indicate bone metastasis and potential complications like disseminated intravascular coagulation (DIC). [, ]
Q9: What is the significance of using low-dose S-1 therapy in combination with Zoledronic acid hydrate in elderly patients with advanced gastric cancer and bone metastases?
A9: Studies suggest that the combination of low-dose S-1, an oral fluoropyrimidine derivative, and Zoledronic acid hydrate is a promising strategy for managing advanced gastric cancer with bone metastases in elderly patients. [, ] This approach aims to balance treatment efficacy with potential toxicity concerns in this vulnerable population.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

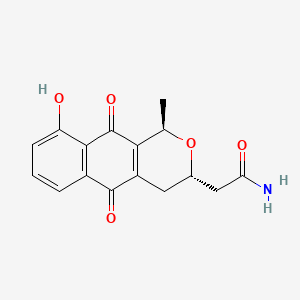
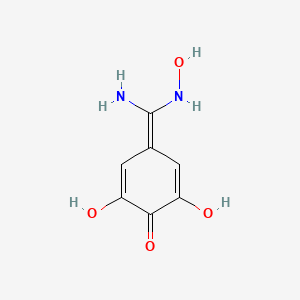

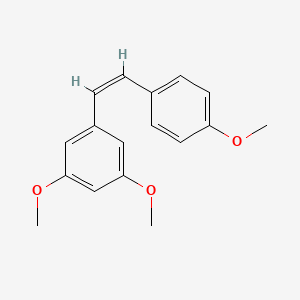
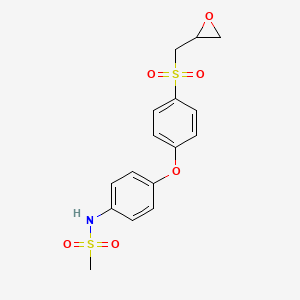
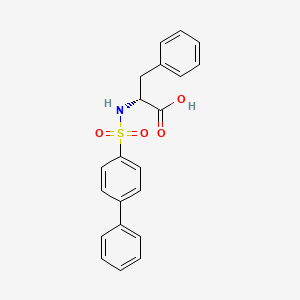
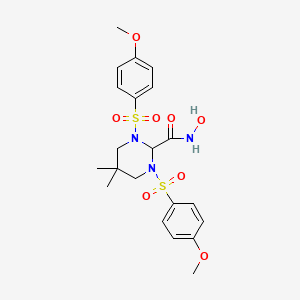
![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)
![Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate](/img/structure/B1662416.png)
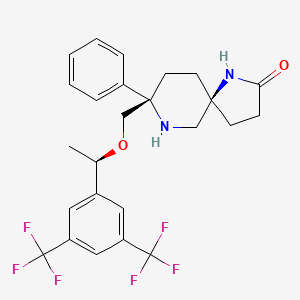

![3-[(7H-purin-6-ylamino)methyl]phenol](/img/structure/B1662424.png)
